molecular formula C16H18N2O B12949087 N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide

Cat. No.: B12949087
M. Wt: 254.33 g/mol
InChI Key: PQNDJAHEUONIIZ-HOTGVXAUSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is a chiral amide compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to an ethyl chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with acetic anhydride under mild conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by an acetamide group. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the reagents and conditions used .

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2S)-2-Aminocyclohexyl)acetamide
  • N-(1-Phenylprop-2-yn-1-yl)acetamide
  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol

Uniqueness

N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various specialized applications, particularly in the synthesis of chiral drugs and materials .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]acetamide

InChI

InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m0/s1

InChI Key

PQNDJAHEUONIIZ-HOTGVXAUSA-N

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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